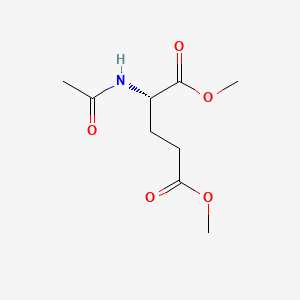

L-Glutamic acid, N-acetyl-, dimethyl ester

Description

Contextual Significance in Modern Organic Synthesis

In the realm of modern organic synthesis, the strategic protection and activation of functional groups are paramount. N-Acetyl-L-glutamic acid dimethyl ester embodies this principle, offering a stable yet reactive scaffold for the construction of complex molecules. The acetylation of the amino group and the esterification of the carboxylic acid moieties render the molecule suitable for a variety of synthetic transformations where the inherent reactivity of glutamic acid needs to be modulated. This strategic protection allows chemists to selectively perform reactions at other sites of a larger molecule or to introduce the glutamyl unit in a controlled manner.

The presence of two methyl ester groups provides opportunities for selective hydrolysis or transesterification, enabling the differential functionalization of the α- and γ-positions. This characteristic is particularly valuable in the synthesis of peptides, peptidomimetics, and other biologically active compounds where precise control over the molecular architecture is crucial for function.

Role as a Key Intermediate and Model Compound in Amino Acid Chemistry

N-Acetyl-L-glutamic acid dimethyl ester serves as a pivotal intermediate in the synthesis of more complex molecules derived from amino acids. Its utility is particularly evident in peptide synthesis, where the N-acetyl group can mimic a peptide bond, and the ester groups provide handles for further elongation of the peptide chain or for conjugation to other molecules. The controlled reactivity of this compound makes it an ideal precursor for the synthesis of specialized amino acid derivatives and chiral ligands for asymmetric catalysis.

As a model compound, it allows for the systematic study of reactions involving the side chain of glutamic acid without the interference of the free amino and carboxylic acid groups. This is crucial for understanding reaction mechanisms, optimizing reaction conditions, and developing new synthetic methodologies in amino acid chemistry. For instance, the study of the hydrolysis or aminolysis of the ester groups can provide insights into the reactivity of glutamic acid residues within a peptide chain.

Overview of Current Research Trends and Unexplored Avenues

Current research involving N-acetyl-L-glutamic acid dimethyl ester and related N-acylated amino acid esters is multifaceted. One significant trend is their use as chiral building blocks in the asymmetric synthesis of complex natural products and pharmaceuticals. The inherent chirality of the L-glutamic acid backbone is a valuable asset in constructing stereochemically defined molecules.

Furthermore, there is growing interest in the enzymatic synthesis of N-acetylated amino acid esters. Biocatalysis offers a green and highly selective alternative to traditional chemical methods, and researchers are exploring various enzymes for their ability to catalyze the acylation and esterification of amino acids.

Unexplored avenues for this compound lie in its potential application in materials science, such as in the synthesis of biodegradable polymers and functionalized biomaterials. The di-ester functionality could be exploited for polymerization reactions, leading to novel materials with tailored properties. Additionally, its role in medicinal chemistry as a scaffold for the design of enzyme inhibitors or receptor ligands is an area ripe for further investigation.

A Korean patent describes a process for preparing N-acyl-L-glutamic acid dimethyl esters, which involves reacting L-glutamic acid dimethyl ester hydrochloride with a fatty acid chloride in the presence of a tertiary amine and chloroform. google.com This methodology provides a direct route to this class of compounds. A similar approach has been utilized in the synthesis of N-stearoyl-L-glutamic diethyl ester, which was prepared from L-glutamic acid diethyl ester. researchgate.net

Below is a table summarizing the key reactants and their roles in a typical synthesis of an N-acyl-L-glutamic acid dimethyl ester:

| Reactant | Role |

| L-Glutamic acid dimethyl ester hydrochloride | The amino acid backbone with protected carboxylic acid groups. |

| Acyl chloride (e.g., Acetyl chloride) | The acylating agent that introduces the N-acetyl group. |

| Tertiary amine (e.g., Triethylamine) | A base to neutralize the HCl generated during the reaction. |

| Chloroform | An organic solvent for the reaction. |

The synthesis of the precursor, L-glutamic acid dimethyl ester hydrochloride, can be achieved by reacting L-glutamic acid with methanol (B129727) in the presence of an acid catalyst. chemicalbook.com

Physicochemical Properties

While specific experimental data for N-acetyl-L-glutamic acid dimethyl ester is not widely available in public databases, its properties can be inferred from its constituent parts, N-acetyl-L-glutamic acid and the dimethyl ester of glutamic acid. The properties of these related compounds are well-documented.

Properties

CAS No. |

2361-99-1 |

|---|---|

Molecular Formula |

C9H15NO5 |

Molecular Weight |

217.22 g/mol |

IUPAC Name |

dimethyl (2S)-2-acetamidopentanedioate |

InChI |

InChI=1S/C9H15NO5/c1-6(11)10-7(9(13)15-3)4-5-8(12)14-2/h7H,4-5H2,1-3H3,(H,10,11)/t7-/m0/s1 |

InChI Key |

KAUXXCKARJMDIG-ZETCQYMHSA-N |

Isomeric SMILES |

CC(=O)N[C@@H](CCC(=O)OC)C(=O)OC |

Canonical SMILES |

CC(=O)NC(CCC(=O)OC)C(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of N Acetyl L Glutamic Acid Dimethyl Ester

Esterification Pathways for L-Glutamic Acid Dimethyl Esters

The esterification of L-glutamic acid to its dimethyl ester is a fundamental step. Due to the presence of two carboxylic acid groups and an amino group, direct esterification requires careful control of reaction conditions to achieve high yields and prevent side reactions. The product of these reactions is often the hydrochloride salt of the dimethyl ester, which is a stable, crystalline solid convenient for storage and subsequent use. guidechem.com

Acid-Catalyzed Direct Esterification Techniques

Direct esterification of L-glutamic acid with methanol (B129727) in the presence of an acid catalyst is a common and straightforward approach. Various acid catalysts can be employed, with mineral acids being particularly effective. The reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack by methanol.

Trimethylchlorosilane (TMSCl) in methanol has been demonstrated as an efficient system for the esterification of amino acids, including those with two carboxylic acid groups. nih.gov This method offers the advantage of proceeding at room temperature. nih.gov For substrates with two carboxyl groups, such as glutamic acid, an increased amount of TMSCl is typically required. nih.gov

| Reactant | Catalyst System | Reaction Time | Yield | Reference |

| L-Glutamic Acid | TMSCl/Methanol | 24 h | Not specified | nih.gov |

Thionyl Chloride-Mediated Esterification Processes

The use of thionyl chloride (SOCl₂) in methanol is a highly effective method for the preparation of L-glutamic acid dimethyl ester hydrochloride. This process is often favored due to its high yields and the clean formation of the hydrochloride salt. The reaction mechanism involves the in situ formation of hydrogen chloride and methyl sulfite (B76179) from the reaction of thionyl chloride with methanol, which then act as the esterifying agents.

Several protocols have been described with variations in reaction temperature and time. In one approach, thionyl chloride is added dropwise to anhydrous methanol at 0°C, followed by the addition of L-glutamic acid. The reaction is then allowed to proceed at room temperature for an extended period. chemicalbook.com Another method involves heating the reaction mixture to 60-63°C for several hours. chemicalbook.com This method has been shown to produce L-glutamic acid dimethyl ester hydrochloride in high purity (99.5%) and yield (98.1%). chemicalbook.com

| Reactant | Reagents | Temperature | Reaction Time | Yield | Purity | Reference |

| L-Glutamic Acid | Thionyl Chloride, Methanol | 21°C | 3 days | Quantitative | - | chemicalbook.com |

| L-Glutamic Acid | Thionyl Chloride, Methanol | 60-63°C | 7 hours | 98.1% | 99.5% | chemicalbook.com |

Stereoselective N-Acetylation Strategies

The final step in the synthesis of N-acetyl-L-glutamic acid dimethyl ester is the stereoselective N-acetylation of the L-glutamic acid dimethyl ester intermediate. It is crucial that the acetylation occurs at the amino group without causing racemization at the chiral center.

Methods for N-Acetylation of L-Glutamic Acid Derivatives

Acetic anhydride (B1165640) is a common and effective acetylating agent for amino acids and their derivatives. google.comresearchgate.netgoogle.com The reaction is typically carried out in the presence of a base to neutralize the acetic acid byproduct and to facilitate the nucleophilic attack of the amino group on the acetic anhydride.

For the N-acetylation of L-glutamic acid, the reaction can be performed by first forming the disodium (B8443419) salt of glutamic acid with sodium hydroxide (B78521). google.com This is then reacted with acetic anhydride. google.com A similar strategy can be applied to L-glutamine, where the pH is controlled between 7 and 12 during the addition of acetic anhydride and sodium hydroxide solution, leading to high yields (90-95%) of N-acetyl-L-glutamine. google.com These methods highlight the importance of pH control to achieve selective N-acetylation. While these examples are for the free amino acid or its amide, the principle can be extended to the dimethyl ester derivative. The reaction would involve the L-glutamic acid dimethyl ester (often as the hydrochloride salt, which would require initial neutralization) and acetic anhydride under controlled basic conditions to yield the final N-acetyl-L-glutamic acid dimethyl ester.

| Starting Material | Acetylating Agent | Base | pH | Yield | Reference |

| L-Glutamic Acid | Acetic Anhydride | Sodium Hydroxide | - | 80.3% | google.com |

| L-Glutamine | Acetic Anhydride | Sodium Hydroxide | 7-12 | 90-95% | google.com |

Control of Stereochemistry During Acetylation Processes

Maintaining the stereochemical integrity at the α-carbon is a critical aspect of synthesizing derivatives of L-amino acids, including N-acetyl-L-glutamic acid dimethyl ester. The desired L-configuration is essential for biological activity and for the compound's use as a chiral building block. However, the conditions used during the N-acetylation process can pose a risk of racemization, leading to a mixture of L- and D-enantiomers.

A potential mechanism for racemization during acetylation with reagents like acetic anhydride involves the formation of an oxazolidinone (or azlactone) intermediate. mdpi.com This planar, achiral intermediate can be protonated from either side, leading to a loss of the original stereochemistry. mdpi.com This issue is not unique to acetylation; partial racemization has also been identified as a significant problem in the synthesis of other N-protected glutamic acid derivatives, such as N-phthaloyl-L-glutamic acid. mdpi.com

To mitigate racemization, several strategies are employed:

Careful Control of Reaction Conditions: Milder acetylating agents and controlled reaction parameters (e.g., temperature, pH, reaction time) can minimize the formation of the racemization-prone oxazolidinone intermediate.

Enzymatic Resolution: In cases where racemization does occur, enzymatic methods offer a highly effective way to resolve the enantiomeric mixture. Specific enzymes can selectively hydrolyze the N-acetyl group from one enantiomer (e.g., the L-isomer), allowing for the separation of the desired enantiomerically pure amino acid. mdpi.com

Chiral Crystallization: This technique utilizes chiral surfaces or auxiliaries to selectively crystallize one enantiomer from a racemic solution, offering another method for ensuring high stereochemical purity. nih.gov

Furthermore, stereocontrol is paramount when synthesizing more complex, substituted derivatives. For instance, in the alkylation of protected glutamic acid enolates, the stereochemistry of the final product can be directed by the chair-like conformation of the intermediate lithium enolate, leading to a diastereomerically pure product. mit.edursc.orgnih.gov

Table 1: Factors and Strategies in Stereochemical Control

| Challenge | Potential Mechanism | Mitigation/Control Strategy |

| Racemization during N-acetylation | Formation of oxazolidinone (azlactone) intermediate mdpi.com | Milder reaction conditions, pH control |

| Enantiomeric Impurity | Incomplete stereocontrol during synthesis | Enzymatic resolution mdpi.com |

| Chiral crystallization nih.gov | ||

| Diastereomeric Control | Introduction of a new chiral center | Conformation-induced stereo control (e.g., lithium enolates) mit.edursc.org |

Preparation of Orthogonally Protected L-Glutamic Acid Dimethyl Ester Derivatives

In multi-step syntheses, particularly in peptide chemistry, it is often necessary to protect and deprotect different functional groups at various stages. Orthogonal protection strategies are essential for this purpose, allowing for the selective removal of one protecting group in the presence of others by using specific, non-interfering reaction conditions. nih.gov For a molecule like glutamic acid, which has three functional groups (an amine and two carboxylic acids), this approach provides significant synthetic flexibility.

The synthesis of orthogonally protected L-glutamic acid derivatives, where the α-amino, α-carboxyl, and γ-carboxyl groups are masked with different protecting groups, has been well-documented. mit.edursc.org For example, a globally protected glutamic acid derivative can be synthesized with a tert-butoxycarbonyl (Boc) group on the amine, a tert-butyl (t-Bu) ester at the α-carboxyl position, and an allyl ester at the γ-carboxyl position. nih.gov Each of these groups can be removed under distinct conditions:

Boc and t-Bu esters: Cleaved under acidic conditions, typically with trifluoroacetic acid (TFA). mit.edunih.gov

Allyl esters: Removed under mild, neutral conditions using a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. rsc.orgnih.gov

Fmoc (Fluorenylmethyloxycarbonyl) group: A common N-protecting group in solid-phase peptide synthesis (SPPS), which is removed by a base, typically piperidine. rsc.orgnih.gov

This orthogonality is critical in applications like the on-resin synthesis of cyclic peptides, where selective deprotection of the side-chain carboxyl group is required for cyclization while the N-terminal and C-terminal protections remain intact. rsc.orgnih.gov

Table 2: Common Orthogonal Protecting Groups for L-Glutamic Acid

| Functional Group | Protecting Group | Abbreviation | Deprotection Reagents |

| α-Amino | Fluorenylmethyloxycarbonyl | Fmoc | Piperidine in DMF rsc.org |

| tert-Butoxycarbonyl | Boc | Trifluoroacetic Acid (TFA) mit.edu | |

| Benzyloxycarbonyl | Cbz | H₂/Pd-C (Hydrogenolysis) | |

| α-Carboxyl / γ-Carboxyl | Methyl/Ethyl Ester | Me/Et | Base (e.g., NaOH, LiOH) |

| tert-Butyl Ester | t-Bu | Trifluoroacetic Acid (TFA) mit.edu | |

| Benzyl Ester | Bn | H₂/Pd-C (Hydrogenolysis) | |

| Allyl Ester | Allyl | Pd(PPh₃)₄, Phenylsilane rsc.orgnih.gov |

Process Optimization for Enhanced Yields and Purity in N-Acetyl-L-Glutamic Acid Dimethyl Ester Synthesis

Optimizing the synthetic process for N-acetyl-L-glutamic acid dimethyl ester is crucial for large-scale production, aiming to maximize yield, ensure high purity, improve efficiency, and reduce costs. Optimization can target individual steps, such as the initial esterification, or streamline the entire sequence.

Precursor Synthesis: L-Glutamic Acid Dimethyl Ester Hydrochloride A key precursor for the target compound is L-glutamic acid dimethyl ester hydrochloride. An optimized procedure for its synthesis involves the reaction of L-glutamic acid with thionyl chloride in methanol. chemicalbook.com Careful control of reaction temperature and subsequent purification steps, such as recrystallization from methyl tert-butyl ether, can afford the product in excellent yield and purity. chemicalbook.com

Table 3: Optimized Synthesis of L-Glutamic Acid Dimethyl Ester Hydrochloride chemicalbook.com

| Parameter | Condition |

| Starting Material | L-Glutamic acid |

| Reagents | Thionyl chloride, Methanol |

| Reaction Temperature | 60-63 °C |

| Reaction Time | 7 hours |

| Purification | Pulping in Methyl tert-butyl ether |

| Purity (HPLC) | 99.5% |

| Yield | 98.1% |

Table 4: Comparison of Synthetic Approaches for N-Protected L-Glutamic Acid Dimethyl Ester google.com

| Approach | Key Features | Typical Overall Yield | Final Purity |

| Traditional Multi-Step | Isolation of L-glutamic acid dimethyl ester hydrochloride solid; more handling steps. | Lower, often below 70% | Variable, potential for more impurities. |

| Optimized "One-Pot" | Direct use of intermediate without isolation; streamlined process. google.com | >85% | >99.5% |

Chemical Reactivity and Transformation Mechanisms of N Acetyl L Glutamic Acid Dimethyl Ester

Reactions Involving the Ester Functional Groups

The two methyl ester groups are key sites for nucleophilic acyl substitution reactions, enabling the conversion of the esters into a range of other functional groups.

Aminolysis is the reaction of an ester with an amine to form an amide, while ammonolysis is the specific case where the amine is ammonia (B1221849), yielding a primary amide. chemistrysteps.com These reactions proceed through a nucleophilic addition-elimination mechanism. The amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the methoxide (B1231860) (CH₃O⁻) leaving group to form the more stable amide bond. chemistrysteps.com

The general mechanism can be summarized as follows:

Nucleophilic Attack: The amine attacks the carbonyl carbon of the ester.

Formation of Tetrahedral Intermediate: A negatively charged intermediate is formed.

Leaving Group Expulsion: The carbonyl group reforms by eliminating the methoxide group.

These reactions can be catalyzed by enzymes, such as lipases, which can offer high selectivity and mild reaction conditions. Lipase-catalyzed ammonolysis, using ammonia as the nucleophile, has been successfully applied to amino acid esters. researchgate.net In the case of N-acetyl-L-glutamic acid dimethyl ester, reaction with ammonia or a primary/secondary amine can selectively produce the corresponding mono- or diamide (B1670390) derivatives. For instance, reacting the dimethyl ester with ammonia could yield N-acetyl-L-glutamine methyl ester or N-acetyl-L-isoglutamine methyl ester, depending on which ester group reacts.

| Reaction Type | Nucleophile | Typical Product | Catalysis |

|---|---|---|---|

| Ammonolysis | Ammonia (NH₃) | Primary Amide | Uncatalyzed (heat/pressure) or Enzyme-catalyzed (e.g., Lipase) |

| Aminolysis | Primary Amine (R-NH₂) | Secondary Amide | Uncatalyzed (heat) or Enzyme-catalyzed |

| Aminolysis | Secondary Amine (R₂NH) | Tertiary Amide | Uncatalyzed (heat) or Enzyme-catalyzed |

Transesterification is the process of exchanging the alcohol group of an ester with a different alcohol. wikipedia.org For N-acetyl-L-glutamic acid dimethyl ester, this involves reacting the compound with another alcohol (e.g., ethanol, isopropanol) to replace the methyl groups with ethyl or isopropyl groups, respectively. The reaction is typically catalyzed by either an acid or a base. wikipedia.orgmasterorganicchemistry.com

Acid-Catalyzed Transesterification: A strong acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the new alcohol. masterorganicchemistry.com

Base-Catalyzed Transesterification: A strong base (typically the alkoxide corresponding to the new alcohol) deprotonates the alcohol, making it a more potent nucleophile to attack the ester's carbonyl carbon. wikipedia.orgmasterorganicchemistry.com

The reaction is an equilibrium process. To drive it towards the desired product, the new alcohol is often used in large excess as the solvent, or the released methanol (B129727) is removed from the reaction mixture by distillation. wikipedia.orgmasterorganicchemistry.com Interesterification is a broader term that can include the reaction between two esters. Yttrium and zinc-based catalysts have also been shown to promote selective O-acylation and transesterification under mild conditions. organic-chemistry.org

| Catalyst Type | Mechanism Step 1 | Mechanism Step 2 | Driving Force |

|---|---|---|---|

| Acid (e.g., H₂SO₄) | Protonation of carbonyl oxygen to activate the ester. | Nucleophilic attack by the new alcohol (R'-OH). | Use of R'-OH as solvent; removal of methanol. |

| Base (e.g., NaOR') | Formation of a potent nucleophile (R'-O⁻) from the new alcohol. | Nucleophilic attack on the carbonyl carbon. | Use of R'-OH as solvent; removal of methanol. |

Transformations of the N-Acetyl Moiety

The N-acetyl group (CH₃CO-) is an amide functionality that protects the primary amine of the glutamic acid backbone. While amides are generally stable, this group can be removed or transformed under specific conditions. The primary transformation is hydrolysis (deacetylation) to regenerate the free amine, yielding L-glutamic acid dimethyl ester.

This hydrolysis is typically achieved under harsh conditions, such as prolonged heating with strong aqueous acid or base. However, enzymatic methods are more common and milder. Specific hydrolase enzymes, such as aminoacylase (B1246476) I found in liver and kidney cells, can catalyze the cleavage of the acetyl group from N-acetylated amino acids. caymanchem.com This enzymatic approach is highly specific and avoids the harsh conditions that could lead to the hydrolysis of the ester groups or racemization of the chiral center.

Other potential transformations, though less common, could involve reactions at the acetyl methyl group, but these generally require the formation of an enolate under very strong basic conditions, which risks compromising other functional groups in the molecule.

Stereocontrolled Functionalization at the Carbon Backbone

The chiral center at the α-carbon (C2) of the N-acetyl-L-glutamic acid dimethyl ester can be used to direct the stereochemistry of reactions at other positions on the carbon backbone. This allows for the synthesis of complex amino acid derivatives with multiple, well-defined stereocenters.

In this substrate, the two most acidic protons are on the α-carbon (adjacent to an ester and the N-acetyl group) and the γ-carbon (adjacent to the other ester). Sequential deprotonation with two equivalents of a strong base at low temperatures could generate a dianionic intermediate. This dianion could then react with an electrophile.

For cyanomethylation, a suitable electrophile would be a reagent like bromoacetonitrile (B46782) (BrCH₂CN). The more reactive anion (typically the one at the less sterically hindered γ-position) would attack the electrophile. The stereochemical outcome of this addition would be influenced by the existing stereocenter at the α-carbon, which directs the approach of the electrophile, leading to a diastereoselective functionalization. This method allows for the controlled formation of a new carbon-carbon bond and the introduction of a nitrile group.

Diastereoselective hydroxylation involves the introduction of a hydroxyl (-OH) group at a specific position on the carbon backbone with a controlled stereochemical orientation. A common strategy involves the generation of a chiral enolate from one of the ester groups, followed by reaction with an electrophilic oxygen source.

For instance, using a strong base like LDA can selectively form an enolate at the γ-position. The stereochemistry of this enolate can be influenced by the α-stereocenter. Quenching this chiral enolate with an electrophilic hydroxylating agent, such as a molybdenum peroxide reagent (e.g., MoOPH, oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)), can introduce a hydroxyl group. The existing chirality of the molecule directs the facial approach of the hydroxylating agent to the enolate, resulting in the formation of one diastereomer in preference to the other. rsc.org This stereocontrolled approach is crucial for synthesizing complex molecules and natural products from readily available chiral starting materials like glutamic acid derivatives. nih.gov

| Modification Type | Key Intermediate | Typical Reagents | Stereochemical Control |

|---|---|---|---|

| Hydroxylation | Chiral Enolate | 1. Strong Base (e.g., LDA) 2. Electrophilic Oxygen Source (e.g., MoOPH) | The existing α-stereocenter directs the facial approach of the electrophile to the enolate. |

| Alkylation | Chiral Enolate | 1. Strong Base (e.g., LDA) 2. Alkyl Halide (e.g., CH₃I) | The existing α-stereocenter directs the facial approach of the electrophile to the enolate. |

Intramolecular Cyclization Reactions

N-acetyl-L-glutamic acid dimethyl ester, like other N-acylated glutamic acid derivatives, can undergo intramolecular cyclization. This reaction primarily leads to the formation of a five-membered lactam ring, specifically a derivative of pyroglutamic acid. researchgate.net Studies on similar N-acylated glutamic acid compounds have shown that under acidic treatment, the cyclization preferentially forms N-acylated pyroglutamic acid derivatives rather than a six-membered imide (glutarimide). researchgate.net

The process of N-terminal glutamic acid cyclization to pyroglutamate (B8496135) (pGlu) can occur non-enzymatically under various conditions. nih.gov Research on peptides and proteins has demonstrated that this conversion is favored in both acidic (pH 4) and basic (pH 8) environments, while being less common at neutral pH. nih.gov For N-acetyl-L-glutamic acid dimethyl ester, the reaction involves the nucleophilic attack of the nitrogen atom of the N-acetyl group on the carbonyl carbon of the γ-methyl ester, leading to the elimination of methanol and the formation of the pyroglutamate ring structure. This type of cyclization is a known reaction for γ-glutamyl peptides, which can be converted to pyroglutamate during derivatization procedures involving heat and acidic conditions, such as with HCl in methanol. nih.gov

The conditions influencing this transformation are critical. For instance, the conversion of glutamic acid to pyroglutamic acid is promoted by increasing temperatures. researchgate.net In one study, glutamic acid in an aqueous solution was found to convert to pyroglutamic acid at temperatures of 60°C and above. researchgate.net This suggests that thermal stress can facilitate the intramolecular cyclization of glutamic acid derivatives like N-acetyl-L-glutamic acid dimethyl ester.

Table 1: Factors Favoring Intramolecular Cyclization to Pyroglutamate Derivatives

| Factor | Condition | Outcome | Source |

|---|---|---|---|

| pH | Acidic (e.g., pH 4) or Basic (e.g., pH 8) | Favors non-enzymatic cyclization | nih.gov |

| Temperature | Elevated temperatures (e.g., ≥ 60°C) | Promotes conversion to pyroglutamic acid | researchgate.net |

| Reaction Medium | Acidic treatment (e.g., HCl/Methanol) | Promotes formation of pyroglutamic acid derivatives over imides | researchgate.netnih.gov |

Radical Formation and Stability Studies under Ionizing Radiation

Direct studies on the radical formation and stability of N-acetyl-L-glutamic acid dimethyl ester under ionizing radiation are not extensively documented in publicly available research. However, the behavior of related molecules, such as amino acids and other N-acetylated compounds, can provide insights into its likely stability and degradation pathways.

Ionizing radiation induces the formation of free radicals in organic molecules, including amino acids, leading to their decomposition. mdpi.com Studies on various crystalline amino acids have shown that they exhibit different levels of stability when exposed to high doses of gamma radiation. mdpi.com The stability is often quantified by measuring the residual purity of the amino acid after radiolysis. For example, after exposure to a massive dose of γ-radiation, the residual purity of amino acids can vary significantly, with some, like α-aminoisobutyric acid (α-AIB), showing high stability (87.4% purity), while others degrade more substantially. mdpi.com

The presence of the N-acetyl group may influence the molecule's response to ionizing radiation. N-acetyl-L-cysteine (NAC), for example, is known to protect against DNA damage induced by ionizing radiation, suggesting it can interact with radiation-produced radicals. nih.gov While NAC's protective effects are largely attributed to its thiol group, the N-acetyl moiety is a common feature. Forced degradation studies on NAC have shown it degrades under various stress conditions, including heat and light, which can also involve radical mechanisms. nih.gov

For N-acetyl-L-glutamic acid dimethyl ester, ionizing radiation would likely lead to the formation of various radical species through processes such as decarboxylation, deamination, or cleavage of the ester groups. The stability of the compound would depend on the crystal structure and the ability of the molecular environment to dissipate the energy from the radiation. mdpi.com The degradation products would result from the recombination or further reaction of these initial radicals.

Table 2: Stability of Related Amino Acids Under High-Dose γ-Radiation

| Compound | Initial Melting Enthalpy (ΔH₀ J/g) | Melting Enthalpy after Radiolysis (ΔHγ J/g) | Residual Purity (Nγ%) |

|---|---|---|---|

| L-Aminobutyric acid (L-ABA) | 752.1 | 543.4 | 72.2% |

| D-Aminobutyric acid (D-ABA) | 796.3 | 601.0 | 75.5% |

| α-Aminoisobutyric acid (α-AIB) | 772.3 | 675.1 | 87.4% |

Data adapted from studies on the radiolysis of non-proteinogenic amino acids, indicating typical degradation levels under ionizing radiation. mdpi.com

Derivatization for Specific Research Applications (beyond analytical)

Beyond its use in analytical chemistry, the derivatization of the N-acetyl-L-glutamic acid structure is employed in various research applications, particularly in medicinal chemistry and synthetic organic chemistry. These modifications aim to create novel molecules with specific biological activities or to serve as versatile building blocks for more complex structures.

One significant application is the synthesis of analogs for pharmacological research. N-acylated L-glutamate analogs have been developed and studied as inhibitors of enzymes that metabolize neuropeptides. For instance, such analogs have been investigated for their ability to inhibit the in vitro and in vivo catabolism of N-acetyl-L-aspartyl-L-glutamate (NAAG), a dipeptide neurotransmitter. nih.gov This line of research uses the core N-acetyl-glutamate scaffold to design molecules that can modulate specific pathways in the central nervous system.

Furthermore, the N-acetyl and dimethyl ester groups can act as protecting groups in multi-step organic synthesis. A related derivative, N-tert-butyloxycarbonyl-L-glutamic acid dimethyl ester, is synthesized as a stable intermediate for the development of new medicines. google.com In this context, the derivatization of L-glutamic acid with protecting groups on the amine (like the N-acetyl or N-Boc group) and the carboxylic acids (as methyl esters) allows for selective reactions at other parts of a target molecule, preventing unwanted side reactions. The N-acetyl-L-glutamic acid dimethyl ester itself can be a precursor or building block in the synthesis of more complex molecules, such as peptides or specialized amino acid derivatives for incorporation into larger bioactive compounds.

Advanced Analytical and Spectroscopic Characterization of N Acetyl L Glutamic Acid Dimethyl Ester

Mass Spectrometry (MS) Techniques

Mass spectrometry is a cornerstone for the analysis of N-Acetyl-L-Glutamic Acid Dimethyl Ester, providing critical information on its molecular weight and structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar molecules like N-Acetyl-L-Glutamic Acid Dimethyl Ester without causing significant fragmentation. In positive ion mode, the compound readily forms protonated molecules [M+H]⁺. It is also common to observe adducts with alkali metal ions, such as sodium [M+Na]⁺ and potassium [M+K]⁺, particularly if these salts are present in the sample or solvent. The high-resolution mass measurement of these ions allows for the precise determination of the compound's elemental composition.

Table 1: Predicted ESI-MS Ions for N-Acetyl-L-Glutamic Acid Dimethyl Ester (C₉H₁₅NO₅)

| Ion Species | Formula | Predicted m/z (monoisotopic) |

|---|---|---|

| [M+H]⁺ | C₉H₁₆NO₅⁺ | 218.1023 |

| [M+Na]⁺ | C₉H₁₅NNaO₅⁺ | 240.0842 |

| [M+K]⁺ | C₉H₁₅NKO₅⁺ | 256.0582 |

This interactive table displays the predicted mass-to-charge ratios for common ions of N-Acetyl-L-Glutamic Acid Dimethyl Ester observed in ESI-MS.

While N-acetyl-L-glutamic acid itself is not sufficiently volatile for Gas Chromatography (GC) analysis, its dimethyl ester derivative is well-suited for this technique. Esterification of the carboxylic acid groups significantly increases the compound's volatility, allowing it to be separated by GC and subsequently analyzed by MS. nih.govresearchgate.net In GC-MS, electron ionization (EI) is typically used, which induces extensive fragmentation. This fragmentation provides a characteristic mass spectrum that can be used as a chemical fingerprint for identification. Common fragmentation pathways for similar compounds include the loss of the methoxy (B1213986) group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃). nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for the sensitive and selective quantification of N-Acetyl-L-Glutamic Acid Dimethyl Ester in complex mixtures. chem-agilent.comgimitec.com The compound is first separated from other components in the sample using liquid chromatography, often with a reversed-phase column. Following separation, the analyte is ionized (typically by ESI) and subjected to tandem mass spectrometry. nih.govnih.gov In a triple quadrupole mass spectrometer, a specific precursor ion (e.g., the [M+H]⁺ ion at m/z 218.1) is selected, fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides excellent specificity and sensitivity for quantitative analysis. gimitec.com

Collision-Induced Dissociation (CID) is employed to fragment the molecular ion of N-Acetyl-L-Glutamic Acid Dimethyl Ester, providing valuable structural information. The fragmentation patterns are predictable and help to confirm the identity of the compound. For N-acetylated amino acid esters, characteristic neutral losses include the loss of methanol (B129727) (CH₃OH, 32 Da) or ketene (B1206846) (CH₂CO, 42 Da) from the acetyl group. nih.govrsc.org The fragmentation of the ester groups and the amino acid backbone generates a series of product ions that are diagnostic for the parent molecule's structure.

Table 2: Predicted Key Fragmentation Pathways in CID of [M+H]⁺ Ion of N-Acetyl-L-Glutamic Acid Dimethyl Ester

| Precursor Ion (m/z) | Key Neutral Loss | Product Ion (m/z) | Description |

|---|---|---|---|

| 218.1 | CH₃OH (32.0) | 186.1 | Loss of methanol from one of the ester groups |

| 218.1 | CH₃OCO (59.0) | 159.1 | Loss of a methoxycarbonyl radical |

| 218.1 | CH₃COOH (60.0) | 158.1 | Loss of acetic acid |

| 186.1 | CO (28.0) | 158.1 | Subsequent loss of carbon monoxide |

| 158.1 | CH₃OH (32.0) | 126.1 | Loss of the second methanol molecule |

This interactive table details the expected fragmentation patterns of the protonated molecule under CID conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of N-Acetyl-L-Glutamic Acid Dimethyl Ester. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule. chemicalbook.comwikipedia.org

The ¹H NMR spectrum would show distinct signals for the acetyl methyl protons, the methoxy protons of the two ester groups, and the protons on the glutamic acid backbone (α-CH, β-CH₂, and γ-CH₂). The chemical shifts and coupling patterns of these protons confirm the connectivity of the molecule.

The ¹³C NMR spectrum provides complementary information, showing separate resonances for the carbonyl carbons of the ester and amide groups, the carbons of the methyl groups, and the carbons of the amino acid skeleton. wikipedia.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for N-Acetyl-L-Glutamic Acid Dimethyl Ester in CDCl₃

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Acetyl CH₃ | ~2.0 | ~23.0 |

| α-CH | ~4.6 | ~52.5 |

| β-CH₂ | ~2.1-2.3 | ~28.0 |

| γ-CH₂ | ~2.4 | ~30.0 |

| α-COOCH₃ | ~3.7 | ~52.0 |

| γ-COOCH₃ | ~3.6 | ~51.5 |

| Amide C=O | - | ~171.0 |

| Acetyl C=O | - | ~170.0 |

| α-C=O | - | ~173.0 |

| γ-C=O | - | ~173.5 |

This interactive table presents the predicted chemical shifts for the core structure, based on data from similar compounds. Actual values may vary based on solvent and experimental conditions.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in N-Acetyl-L-Glutamic Acid Dimethyl Ester. The spectra are characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.

Key characteristic bands would include:

N-H stretch: A band around 3300 cm⁻¹ from the amide group.

C-H stretches: Bands in the 2800-3000 cm⁻¹ region from the methyl and methylene (B1212753) groups.

C=O stretches: Strong absorption bands are expected between 1730-1750 cm⁻¹ for the two ester carbonyl groups and around 1650 cm⁻¹ for the amide I band. rasayanjournal.co.innih.gov

N-H bend: The amide II band, involving N-H bending and C-N stretching, would appear around 1550 cm⁻¹. researchgate.net

C-O stretches: Bands in the 1100-1300 cm⁻¹ region corresponding to the C-O bonds of the ester groups.

Table 4: Key Vibrational Bands for N-Acetyl-L-Glutamic Acid Dimethyl Ester

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide N-H | Stretch | ~3300 |

| Alkyl C-H | Stretch | 2850-3000 |

| Ester C=O | Stretch | 1730-1750 |

| Amide C=O | Stretch (Amide I) | ~1650 |

| Amide N-H | Bend (Amide II) | ~1550 |

| Ester C-O | Stretch | 1100-1300 |

This interactive table summarizes the principal vibrational frequencies useful for identifying the functional groups within the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For N-acetyl-L-glutamic acid dimethyl ester, the IR spectrum is characterized by absorption bands corresponding to its constituent amide and ester groups, as well as the hydrocarbon backbone.

The key functional groups and their expected IR absorption ranges are:

N-H Stretching (Amide): A moderate to strong absorption band is expected in the region of 3300-3500 cm⁻¹.

C-H Stretching (Alkane): Strong absorptions from the methyl and methylene groups of the carbon skeleton and ester functionalities are anticipated between 2850 and 2960 cm⁻¹.

C=O Stretching (Ester): A strong, sharp absorption band characteristic of the ester carbonyl groups is expected around 1735 cm⁻¹.

C=O Stretching (Amide I): A strong absorption band from the amide carbonyl group typically appears in the range of 1630-1680 cm⁻¹.

N-H Bending (Amide II): A moderate band is expected between 1510 and 1570 cm⁻¹.

C-O Stretching (Ester): Strong, distinct bands corresponding to the C-O single bond stretch of the two ester groups will be present in the 1000-1300 cm⁻¹ region.

The analysis of the IR spectrum of the closely related N-acetyl-L-glutamic acid reveals characteristic peaks for the O-H stretch (3300-2500 cm⁻¹), C=O stretch (1760-1690 cm⁻¹), and C-O stretch (1320-1210 cm⁻¹). For the dimethyl ester derivative, the broad O-H stretch from the carboxylic acids would be absent, and the ester C=O and C-O stretches would be more prominent and well-defined.

Table 1: Expected Infrared Absorption Bands for N-Acetyl-L-Glutamic Acid Dimethyl Ester

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Amide | N-H Stretch | 3300 - 3500 | Moderate to Strong |

| Alkane | C-H Stretch | 2850 - 2960 | Strong |

| Ester | C=O Stretch | ~1735 | Strong, Sharp |

| Amide | C=O Stretch (Amide I) | 1630 - 1680 | Strong |

| Amide | N-H Bend (Amide II) | 1510 - 1570 | Moderate |

| Ester | C-O Stretch | 1000 - 1300 | Strong |

Raman Spectroscopy for Molecular Structure and Complexation Studies

Raman spectroscopy serves as a valuable complementary technique to IR spectroscopy, providing insights into the molecular structure and vibrational modes of a compound. It is particularly sensitive to non-polar bonds and symmetric vibrations. For N-acetyl-L-glutamic acid dimethyl ester, Raman spectroscopy can be used to study the conformational properties of the molecule, including the orientation of the acetyl and dimethyl ester groups.

Studies on similar amino acid crystals, such as L-glutamic acid, have utilized Raman spectroscopy to characterize different polymorphic forms by identifying distinct peaks in the low-frequency region. researchgate.net For N-acetyl-L-glutamic acid dimethyl ester, key Raman bands would be expected for C-C backbone stretching, C-N stretching (872-1018 cm⁻¹), and various bending and rocking modes of the CH, CH₂, and CH₃ groups. researchgate.net Furthermore, Raman spectroscopy can be employed in complexation studies to observe shifts in vibrational frequencies upon interaction with other molecules or surfaces, providing information on binding sites and mechanisms.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific technique for the detection and characterization of paramagnetic species, including free radicals. americanlaboratory.com While N-acetyl-L-glutamic acid dimethyl ester is not inherently radical, EPR spectroscopy is instrumental in studying radicals formed from this molecule, typically after exposure to ionizing radiation such as gamma rays. researchgate.netznaturforsch.com

When subjected to gamma irradiation at room temperature, amino acids and their derivatives can form stable free radicals. researchgate.netznaturforsch.com EPR studies on the closely related L-glutamic acid dimethyl ester hydrochloride have identified the formation of the -CH₂ĊHCOOCH₃ radical. researchgate.net For N-acetyl-L-glutamic acid, the identified radical is HOOCCH₂(CH₂)C(NHCOCH₃)COOH. researchgate.net Based on these findings, it is highly probable that gamma irradiation of N-acetyl-L-glutamic acid dimethyl ester would result in the formation of a carbon-centered radical.

The EPR spectrum provides critical information through its g-value and hyperfine coupling constants. The g-value for organic radicals is typically close to that of a free electron (g ≈ 2.0023). mdpi.com Hyperfine splitting patterns arise from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H, ¹⁴N), revealing the local environment and identity of the radical. znaturforsch.com

Table 2: EPR Parameters for Radicals of Related Glutamic Acid Derivatives

| Precursor Compound | Identified Radical Species | Average g-value | Hyperfine Coupling Constants (mT) |

| L-Glutamine Hydrochloride | ĊH | 2.0037 ± 0.0005 | aCH = 8.60 |

| N-acetyl-L-glutamic acid | HOOCCH₂CH₂Ċ(NHCOCH₃)COOH | Not specified | Not specified |

| L-glutamic acid dimethyl ester HCl | -CH₂ĊHCOOCH₃ | Not specified | Not specified |

Chromatographic Separation Methodologies

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of N-acetyl-L-glutamic acid dimethyl ester, serving two primary purposes: the assessment of chemical purity and the resolution of enantiomers.

Purity Assessment: Reverse-phase (RP) HPLC is commonly used to determine the purity of the compound and to separate it from starting materials, by-products, or degradation products. sielc.com A typical RP-HPLC method for a related compound, glutamic acid dimethyl ester, utilizes a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like phosphoric or formic acid. sielc.com The retention time of the compound under specific conditions is a key identifier, while the peak area allows for quantification.

Enantiomeric Resolution: Since the parent compound is L-glutamic acid, the chirality at the alpha-carbon is a critical attribute. Chiral HPLC is employed to confirm the enantiomeric purity and to separate the L-enantiomer from any contaminating D-enantiomer. This is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are effective for separating enantiomers of amino acid derivatives. nih.gov The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. nih.gov For instance, the separation of acetyl-glutamine enantiomers has been successfully achieved on a Chiralpak AD-H column. nih.gov

Ion-Exchange Chromatography (IEC) separates molecules based on their net charge. pickeringlabs.com This technique has been a cornerstone of amino acid analysis for decades. pickeringlabs.com193.16.218 For N-acetyl-L-glutamic acid dimethyl ester, the applicability of IEC depends on the pH of the mobile phase. The molecule lacks the free carboxylic acid groups of its parent compound, which are primary sites for interaction with anion exchangers. However, the amide group can be protonated under acidic conditions, giving the molecule a net positive charge.

This positive charge would allow it to bind to a cation-exchange resin (a stationary phase with fixed negative charges). pickeringlabs.com Elution can then be achieved by increasing the pH of the mobile phase, which neutralizes the positive charge on the analyte, or by increasing the ionic strength of the buffer, which introduces competing ions that displace the analyte from the resin. ucl.ac.uk IEC can be particularly useful for separating the target compound from its hydrolyzed or partially hydrolyzed forms (e.g., N-acetyl-L-glutamic acid 1-methyl ester), as these impurities would have different charge characteristics. The technique is highly effective for purifying amino acids from complex biological samples prior to further analysis. nih.gov

Advanced Derivatization Strategies for Enhanced Analytical Performance

While N-acetyl-L-glutamic acid dimethyl ester is itself a derivative of L-glutamic acid, further chemical modification, or derivatization, can be employed to enhance its analytical properties for specific techniques, particularly gas chromatography (GC).

The primary goal of derivatization for GC analysis is to increase the volatility and thermal stability of the analyte. jfda-online.com For a compound like N-acetyl-L-glutamic acid dimethyl ester, which still contains a polar amide group, derivatization can improve peak shape and sensitivity. A common strategy is silylation, where active hydrogens (like the one on the amide nitrogen) are replaced with a trimethylsilyl (B98337) (TMS) group using reagents such as N-methyl-trimethylsilyltrifluoroacetamide (MSTFA). youtube.com This process reduces polarity and hydrogen bonding, making the molecule more suitable for GC separation and subsequent mass spectrometry (MS) analysis. youtube.com

Derivatization is also crucial for enhancing detection in HPLC. For instance, a fluorescent tag can be introduced to the molecule to allow for highly sensitive fluorescence detection. This is often achieved by reacting the molecule with a derivatizing agent that contains a fluorophore. For amino acid esters, reagents like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) can be used to label the amino group (if it were free), significantly lowering the limits of detection. yakhak.org Although the amino group in the target compound is acetylated, specific derivatization strategies could potentially target other parts of the molecule or be applied after hydrolysis to quantify the parent amino acid.

Pre-column and Post-column Derivatization for Chromatographic and Spectrometric Analysis

Derivatization in chromatographic analysis is a chemical modification process used to convert an analyte into a product with improved detection characteristics or better suitability for a specific separation technique. actascientific.com This can be performed before (pre-column) or after (post-column) the chromatographic separation. actascientific.com For N-Acetyl-L-Glutamic Acid Dimethyl Ester, the absence of a primary or secondary amine group, due to N-acetylation, precludes the use of common derivatizing agents like o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl-chloroformate (FMOC), which target primary amino groups. actascientific.com Therefore, alternative strategies must be employed.

Pre-column Derivatization: This approach involves reacting the analyte with a reagent before its injection into the chromatograph. nih.gov The goal is typically to enhance detector response (e.g., by adding a chromophore for UV detection or a fluorophore for fluorescence detection) or to increase the volatility for gas chromatography (GC) analysis. actascientific.comnih.gov For N-Acetyl-L-Glutamic Acid Dimethyl Ester, derivatization would likely target the ester functional groups. For instance, a transesterification reaction with a fluorinated alcohol could increase volatility and sensitivity for GC with an electron capture detector (ECD).

Post-column Derivatization: This technique involves adding a reagent to the column effluent, after the separation has occurred but before detection. actascientific.com It is a powerful tool for improving the detection of compounds that are otherwise difficult to detect with standard methods. actascientific.com A potential post-column strategy for N-Acetyl-L-Glutamic Acid Dimethyl Ester could involve hydrolysis of the ester and acetyl groups to yield glutamic acid, which could then be reacted with a reagent like ninhydrin (B49086) for spectrophotometric detection. nih.gov However, this would result in a loss of specificity for the original molecule.

The choice between pre-column and post-column derivatization depends on the analytical goals, such as sensitivity, selectivity, and sample throughput. actascientific.com Pre-column methods are often preferred for their speed and lower reagent consumption, while post-column techniques can be more robust as the reaction does not need to go to completion. nih.gov

| Strategy | Technique | Target Functional Group | Potential Reagent Class | Purpose | Reference |

|---|---|---|---|---|---|

| Pre-column | GC-MS, GC-ECD | Carboxyl Esters | Fluorinated Alcohols (e.g., PFPOH) | Increase volatility and detector sensitivity. | actascientific.com |

| Pre-column | HPLC-FLD | Carboxyl Esters (via reduction/conversion) | Fluorescent Hydrazines | Introduce a fluorophore for enhanced sensitivity. | researchgate.net |

| Post-column | HPLC-UV/Vis | Entire Molecule (via hydrolysis) | Ninhydrin | Detect the glutamic acid backbone after hydrolysis. | nih.gov |

Chiral Derivatization for Enantiomeric Purity Determination

Determining the enantiomeric purity of chiral molecules is critical in many fields. One common method involves derivatization with a chiral agent to create a pair of diastereomers. These diastereomers have different physical properties and can be separated using non-chiral chromatographic techniques like reversed-phase HPLC.

For N-Acetyl-L-Glutamic Acid Dimethyl Ester, standard chiral derivatizing agents that react with primary amines, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA), cannot be used directly due to the acetylated amino group. nih.gov Therefore, enantiomeric purity determination would necessitate either derivatization targeting a different functional group or, more commonly, the use of chiral chromatography without derivatization.

If a derivatization approach is required, it would involve reacting the L- and potential D-enantiomers of N-Acetyl-Glutamic Acid Dimethyl Ester with a single enantiomer of a chiral derivatizing agent. For this compound, such a reaction would likely have to be designed to interact with the ester groups, though this is less common than targeting amine or carboxyl groups. An alternative is to first hydrolyze the ester groups to yield N-acetyl-glutamic acid, which can then be derivatized at its free carboxyl groups with a chiral alcohol or amine.

The most prevalent modern approach, however, bypasses derivatization entirely by using a chiral stationary phase (CSP) in HPLC or GC. The CSP interacts differently with the two enantiomers, leading to different retention times and allowing for their separation and quantification.

| Method | Principle | Reagent/Column Type | Advantages | Challenges for this Compound | Reference |

|---|---|---|---|---|---|

| Indirect (Chiral Derivatization) | Formation of diastereomers separable on achiral columns. | Chiral alcohols/amines (after hydrolysis of esters). | Uses standard HPLC/GC systems. | Requires additional reaction steps; common amine-targeting reagents are not applicable. | nih.gov |

| Direct (Chiral Chromatography) | Direct separation of enantiomers on a chiral stationary phase (CSP). | Pirkle-type, cyclodextrin-based, or protein-based CSPs. | No derivatization required, reducing sample preparation time and potential for error. | Requires specialized, often expensive, chiral columns. | researchgate.net |

Stable Isotope Analysis and Labeling for Mechanistic and Analytical Research

Stable isotope labeling is a powerful technique where an atom in a molecule is replaced by one of its heavier, non-radioactive isotopes (e.g., replacing ¹²C with ¹³C, ¹H with ²H, or ¹⁴N with ¹⁵N). ckisotopes.com The resulting isotopically labeled compound is chemically identical to the unlabeled version but can be distinguished by its higher mass using mass spectrometry (MS). ckisotopes.com

For N-Acetyl-L-Glutamic Acid Dimethyl Ester, stable isotope-labeled analogues serve two primary purposes: as internal standards for quantitative analysis and as tracers for metabolic and mechanistic studies. ckisotopes.com

Quantitative Analysis: An isotopically labeled version of N-Acetyl-L-Glutamic Acid Dimethyl Ester (e.g., with ¹³C or ²H atoms) is an ideal internal standard for quantification by MS. It is added to a sample in a known amount at the beginning of sample preparation. Because it has the same chemical and physical properties as the endogenous analyte, it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects. The ratio of the signal from the endogenous analyte to the labeled standard allows for highly accurate and precise quantification.

Mechanistic and Metabolic Research: Labeled N-Acetyl-L-Glutamic Acid Dimethyl Ester can be introduced into biological systems to trace its metabolic fate. For example, using a molecule labeled with ¹³C in the glutamate (B1630785) backbone (e.g., L-Glutamic acid, N-acetyl (glutamate-¹³C₅)) allows researchers to follow how the carbon skeleton is processed by cells. isotope.com Similarly, labeling with ¹⁵N can track the path of the nitrogen atom. researchgate.net This approach, known as metabolic flux analysis, provides invaluable insights into biochemical pathways. N-acetyl methyl esters are considered excellent derivatives for carbon and hydrogen isotope analysis. alexandraatleephillips.com

| Isotope | Potential Labeling Position | Primary Application | Analytical Technique | Research Insight | Reference |

|---|---|---|---|---|---|

| ¹³C | Glutamate backbone (e.g., ¹³C₅) | Metabolic Tracer / Quantitative Standard | GC-MS, LC-MS/MS | Tracks the carbon skeleton through metabolic pathways. Provides accurate quantification. | isotope.comresearchgate.net |

| ¹⁵N | Amide nitrogen | Metabolic Tracer / Quantitative Standard | GC-MS, LC-MS/MS | Traces the fate of the nitrogen atom in amino acid metabolism. | researchgate.net |

| ²H (Deuterium) | Methyl groups (acetyl or ester) | Quantitative Standard | GC-MS, LC-MS/MS | Cost-effective internal standard for precise quantification. | nih.govnih.gov |

Applications of N Acetyl L Glutamic Acid Dimethyl Ester As a Synthetic Building Block and Chemical Intermediate

Role in Advanced Peptide Synthesis

In peptide synthesis, the protection of reactive functional groups is a fundamental requirement to prevent unwanted side reactions and ensure the correct amino acid sequence. N-Acetyl-L-glutamic acid dimethyl ester is structurally well-suited for this purpose. The N-acetyl group protects the alpha-amino group, preventing it from forming amide bonds at the wrong time, while the dimethyl esters protect the alpha- and gamma-carboxyl groups.

This dual protection makes it a useful building block, particularly in liquid-phase peptide synthesis or for the creation of specialized peptide structures like dendrimers. For instance, related glutamic acid diesters have been used as the monomeric building blocks for the divergent synthesis of barbell-like dendrimers, where amide bond formation is promoted by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). nih.gov The use of pre-protected derivatives like N-acetyl-L-glutamic acid dimethyl ester can streamline such syntheses, offering a stable and reactive monomer unit for controlled chain elongation. nih.gov While traditional peptide synthesis often relies on protecting groups like Fmoc or Boc, which can be removed under specific conditions, the N-acetyl group offers a more permanent cap, making this compound ideal for creating peptides where the N-terminus is meant to be acetylated—a common post-translational modification in natural proteins.

Precursor for the Synthesis of Complex Organic Scaffolds

The defined stereochemistry and multiple functional points of N-acetyl-L-glutamic acid dimethyl ester make it an excellent chiral pool starting material for constructing larger, more complex molecular architectures.

Building Blocks for Bifunctional Chelating Ligands (e.g., DTPA-like derivatives)

Bifunctional chelating agents are crucial in medicine for applications such as radioimmunotherapy and diagnostic imaging, where they bind a metal ion to a targeting molecule like an antibody. Diethylenetriaminepentaacetic acid (DTPA) is a well-known chelating agent, and its derivatives are often synthesized to improve its properties. nih.gov

Glutamic acid derivatives can be incorporated into these structures to modify their solubility, biocompatibility, and pharmacokinetic profiles. The synthesis of such conjugates often involves reacting a derivative like DTPA-bis(anhydride) with an amino acid. researchgate.net In this context, N-acetyl-L-glutamic acid dimethyl ester can serve as the amino acid component. The protected amine and carboxyl groups allow for controlled conjugation, after which the ester groups can be hydrolyzed to provide the necessary carboxylic acid moieties for metal chelation.

| Starting Material | Reactant | Resulting Conjugate Type | Application |

| DTPA-bis(anhydride) | L-glutamic acid | DTPA-glutamate conjugate researchgate.net | Metal chelation for medical imaging/therapy |

| N-acetyl-L-glutamic acid dimethyl ester | DTPA-bis(anhydride) | Protected DTPA-glutamate conjugate | Intermediate for functionalized chelators |

Intermediates for the Synthesis of Antiviral Agents and Other Therapeutically Relevant Chemical Entities

Chiral molecules derived from natural sources, often referred to as the "chiral pool," are invaluable starting materials for the total synthesis of complex therapeutic agents, including antiviral drugs. tandfonline.comsemanticscholar.org Amino acids, with their inherent chirality, are a key component of this pool. N-acetyl-L-glutamic acid dimethyl ester, as a stereochemically pure derivative, provides a scaffold that can be elaborated into more complex structures.

The synthesis of many antiviral drugs, such as Oseltamivir (Tamiflu), relies on multi-step sequences starting from chiral precursors. nih.gov The carbon backbone and functional groups of N-acetyl-L-glutamic acid dimethyl ester can be chemically modified through various reactions—such as reductions, alkylations, and cyclizations—to build the core structures of novel therapeutic entities. The protected state of the molecule allows for high regioselectivity and stereocontrol during these synthetic transformations.

Synthesis of Non-Natural Amino Acid Analogues and Glutamate (B1630785) Receptor Probes

Non-natural amino acids are critical tools in chemical biology and drug discovery, used to create peptides with enhanced stability, novel functions, or specific binding properties. researchgate.net N-acetyl-L-glutamic acid dimethyl ester is an ideal precursor for synthesizing analogues of glutamic acid. nih.gov The ester groups can be selectively hydrolyzed and modified, or the carbon backbone can be functionalized to introduce new substituents. For example, processes have been developed for synthesizing L-γ-methylene glutamic acid from pyroglutamic acid, demonstrating a pathway for modifying the glutamic acid scaffold. google.com Starting with the pre-protected N-acetyl-L-glutamic acid dimethyl ester could offer an alternative route for such modifications.

Furthermore, these analogues are essential for studying glutamate receptors, which are central to neurotransmission. By creating probes with altered structures, researchers can investigate the binding sites and mechanisms of action of these important receptors.

Utilization in Polymer Chemistry and Materials Science

The bifunctional nature of glutamic acid derivatives makes them suitable monomers for the synthesis of polyamides and other polymers. A notable application is in the fabrication of peptide-based dendrimers and copolymers. Research has demonstrated the synthesis of a triblock ABA-type copolymer, specifically a barbell-like dendrimer, using glutamic acid dimethyl ester and polyethylene (B3416737) glycol (PEG) diacid as core building blocks. nih.gov

The synthesis was carried out using a divergent approach via liquid-phase peptide synthesis, with DCC acting as the coupling agent to form the amide bonds. nih.gov The process involved:

Reacting PEG diacid with glutamic acid dimethyl ester to form the first generation (G1).

Deprotecting the terminal methyl ester groups via hydrolysis.

Reacting the newly freed carboxyl groups with more glutamic acid dimethyl ester to build the second generation (G2).

This work highlights how the dimethyl ester derivative of glutamic acid serves as a key monomeric unit for creating complex, biocompatible polymer architectures with potential applications in drug delivery. nih.gov

| Generation | Core | Monomer | Key Reaction |

| G1 | PEG 600 diacid | Glutamic acid dimethyl ester | DCC coupling nih.gov |

| G2 | G1-(COOMe) | Glutamic acid dimethyl ester | Hydrolysis, followed by DCC coupling nih.gov |

Development of Novel Chiral Auxiliaries and Reagents in Asymmetric Synthesis

In asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to guide a reaction to produce a specific stereoisomer. wikipedia.org While N-acetyl-L-glutamic acid dimethyl ester is not typically used directly as a chiral auxiliary in the same manner as Evans oxazolidinones or pseudoephedrine, its inherent chirality makes it a valuable starting material for the synthesis of new chiral ligands, reagents, and auxiliaries. researchgate.netnih.gov

The defined stereocenter and the differentially protected functional groups can be used to build more complex chiral structures. For example, the ester groups could be reduced to alcohols, which could then be incorporated into chiral ligands for metal-catalyzed reactions. The ability to derive complex chiral molecules from inexpensive and readily available amino acids is a cornerstone of modern asymmetric synthesis. researchgate.net Therefore, N-acetyl-L-glutamic acid dimethyl ester serves as a foundational chiral building block from which novel and effective tools for asymmetric reactions can be developed.

Computational and Theoretical Investigations of N Acetyl L Glutamic Acid Dimethyl Ester

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to modern chemical research, providing a framework for understanding molecular systems based on the principles of quantum mechanics. Methods such as Density Functional Theory (DFT) and ab initio calculations are used to solve the electronic Schrödinger equation, yielding detailed information about molecular geometry, electronic structure, and energy.

For N-acetyl-L-glutamic acid dimethyl ester, these calculations are typically performed using a specific functional, such as B3LYP or ωB97X-D, combined with a basis set like cc-pVDZ or aug-cc-pVTZ that describes the atomic orbitals. researchgate.netrsc.org Such studies can be conducted on an isolated molecule in the gas phase or can incorporate solvent effects using models like the Polarizable Continuum Model (PCM) to simulate behavior in solution. rsc.org

The flexibility of N-acetyl-L-glutamic acid dimethyl ester, which lacks the rigid zwitterionic structure of its parent amino acid, allows it to adopt numerous conformations in solution. rsc.org Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule. This is achieved by systematically rotating the molecule's single bonds—specifically the dihedral angles along the carbon backbone and side chain—and calculating the potential energy of each resulting structure.

Theoretical studies on analogous molecules, such as the N-acetylated derivative of L-aspartic acid dimethyl ester, have successfully used DFT methods to locate all stable conformers. rsc.org A similar approach for N-acetyl-L-glutamic acid dimethyl ester would involve geometry optimization for each potential conformer to find the lowest energy structure on the potential energy surface. The results of such an analysis would provide the relative stabilities of different conformers, which are crucial for understanding the molecule's average structure and its interactions.

Below is a hypothetical table illustrating the kind of data a conformational analysis would yield.

| Conformer ID | Relative Energy (kcal/mol) | Population (%) at 298 K | Key Dihedral Angle (χ1, degrees) |

| 1 | 0.00 | 55.8 | -65.2 |

| 2 | 0.52 | 25.1 | 178.5 |

| 3 | 1.15 | 10.3 | 60.1 |

| 4 | 2.01 | 8.8 | -175.4 |

This table is illustrative and based on typical results for similar molecules; specific computational data for N-acetyl-L-glutamic acid dimethyl ester is not available in the cited sources.

Once the stable geometries are identified, quantum chemical calculations can elucidate the electronic structure of N-acetyl-L-glutamic acid dimethyl ester. Natural Bond Orbital (NBO) analysis is a common technique used to study charge distribution, hybridization, and the nature of intramolecular interactions. rsc.org

For similar N-acetylated amino acid esters, NBO analysis has revealed that conformational stabilities are governed by a delicate balance of steric repulsions and stabilizing hyperconjugative interactions. rsc.org Hyperconjugation involves electron delocalization from a filled bonding orbital to an adjacent empty anti-bonding orbital. For example, an interaction between the nitrogen lone pair (LP(N)) and the anti-bonding orbital of a C=O bond (σ*C=O) can stabilize a particular conformation. These electronic effects, along with classical steric hindrance, ultimately determine the molecule's preferred shape and, consequently, its reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can further predict sites susceptible to electrophilic or nucleophilic attack.

Quantum chemical calculations are highly effective for determining the energetics of chemical reactions, including protonation and hydrolysis. By calculating the energies of reactants, transition states, and products, a complete energy profile for a reaction pathway can be constructed. For N-acetyl-L-glutamic acid dimethyl ester, this could involve modeling the addition of a proton to various sites (e.g., the amide oxygen or ester carbonyls) to predict the most likely protonation site and calculate the molecule's proton affinity.

Studies on the hydrolysis of N-acetylglutamate (the diacid) have used Hartree-Fock calculations to compare reaction pathways under acidic and basic conditions, determining activation energies and equilibrium constants. researchgate.net A similar computational study on the dimethyl ester would clarify its stability and degradation mechanisms in different pH environments, providing fundamental data on its chemical reactivity.

Molecular Dynamics and Simulation Studies

While quantum chemical calculations provide a detailed, static picture of a few stable conformers, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, using a force field to describe the potential energy of the system.

An MD simulation of N-acetyl-L-glutamic acid dimethyl ester would typically involve placing one or more molecules in a simulation box filled with a chosen solvent (e.g., water) and observing its behavior over nanoseconds or microseconds. Such simulations can reveal:

Conformational Flexibility: How the molecule transitions between different stable conformations.

Solvent Interactions: The formation and breaking of hydrogen bonds with solvent molecules and the structure of the solvent shell around the molecule.

Thermodynamic Properties: Calculation of properties like the free energy of solvation.

MD simulations are particularly valuable for understanding how a molecule's environment influences its structure and behavior, complementing the gas-phase or continuum-solvent models used in quantum chemistry. acs.orgmdpi.com

Prediction of Crystal Morphology and Interfacial Interactions

The macroscopic shape of a crystal is determined by the underlying arrangement of molecules in its crystal lattice and the relative growth rates of its different faces. Computational methods can predict the morphology of a crystal based on its crystallographic structure. The attachment energy model, for example, calculates the energy released when a new layer of molecules attaches to a growing crystal face; faces with lower attachment energies tend to grow more slowly and are therefore more prominent in the final crystal shape.

For related molecules like L-glutamic acid, detailed computational workflows have been developed to predict how the presence of a solvent alters crystal habit. acs.org These models calculate intermolecular interactions within the crystal and assess how solvent molecules bind to different crystal surfaces, thereby inhibiting or promoting their growth. acs.org A similar investigation for N-acetyl-L-glutamic acid dimethyl ester would first require either an experimental crystal structure or a predicted one, from which the intermolecular synthons and interfacial chemistry could be analyzed to forecast its crystal morphology. DFT calculations can also be used to refine the geometry of the molecule within the crystal lattice and compare it to experimental X-ray diffraction data, as has been done for N-acetyl-L-glutamic acid. researchgate.net

Spectroscopic Property Simulations and Interpretation

Computational chemistry is an indispensable tool for interpreting experimental spectra. By simulating spectroscopic properties, researchers can assign spectral features to specific molecular motions or electronic transitions, thereby confirming molecular structure.

Vibrational Spectroscopy: DFT calculations can accurately predict the vibrational frequencies and intensities for Infrared (IR) and Raman spectra. researchgate.net For N-acetyl-L-glutamic acid and its analogues, calculated spectra have been compared with experimental data to provide a detailed assignment of the fundamental vibrational modes, linking them to specific bond stretches, bends, and torsions. researchgate.net

NMR Spectroscopy: Theoretical calculations can predict NMR chemical shifts and coupling constants (³JHH). rsc.org This is particularly useful in conformational analysis, where the calculated coupling constants for different stable conformers can be averaged and compared to experimental values. Excellent agreement between theoretical and experimental data validates the predicted conformational populations in solution. rsc.org

The table below provides a hypothetical comparison of calculated and experimental vibrational frequencies, illustrating how such data is used.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(C=O) | 1735 | 1740 | Ester Carbonyl Stretch |

| ν(C=O) | 1650 | 1655 | Amide I |

| δ(N-H) | 1545 | 1550 | Amide II |

| ν(C-N) | 1280 | 1290 | C-N Stretch |

This table is illustrative. The assignments are based on known spectral regions for these functional groups. Specific computational data for N-acetyl-L-glutamic acid dimethyl ester is not available in the cited sources.

Future Research Directions and Perspectives

Exploration of Novel and Sustainable Synthetic Routes

The demand for greener and more cost-effective chemical processes necessitates the development of innovative synthetic pathways for L-Glutamic acid, N-acetyl-, dimethyl ester. Current methods, while effective, offer opportunities for improvement in terms of yield, purity, and environmental impact.

Future research could focus on one-pot synthesis methods, which streamline production by reducing the number of intermediate purification steps. google.com A one-pot approach for a related L-glutamic acid derivative has been shown to reduce material usage and costs significantly. google.com Adapting this methodology could enhance efficiency. The use of recyclable solvents, such as ethyl acetate (B1210297), presents another avenue for creating more sustainable processes, minimizing environmental pollution and improving resource utilization. google.com

| Synthetic Strategy | Potential Advantage | Research Focus |

| One-Pot Synthesis | Reduced cost, fewer steps, less waste | Adapting existing one-pot methods for glutamic acid derivatives to the specific synthesis of this compound. |

| Green Solvents | Lower environmental impact, solvent recyclability | Investigating the use of solvents like ethyl acetate to replace less environmentally friendly options. |

| Novel Catalysts | Improved yield, milder reaction conditions | Screening new catalysts, potentially inspired by methods used for similar N-acyl amino acids. |

| Process Optimization | Higher efficiency and yield | Fine-tuning of reaction temperature, reactant ratios, and reaction times. google.com |

Advancements in High-Throughput Analytical Characterization

As new synthetic routes and applications are discovered, the need for rapid and precise analytical techniques becomes paramount. Future advancements are expected in high-throughput screening and characterization of this compound and its derivatives.

High-performance liquid chromatography (HPLC) is a well-established method for the analysis of related compounds like N-acetyl-L-glutamate. nih.gov Future work could focus on developing ultra-high-performance liquid chromatography (UHPLC) methods to decrease analysis time and improve resolution, making it suitable for high-throughput applications. acs.org Coupling these chromatographic techniques with advanced mass spectrometry (MS), such as tandem MS (MS/MS) or time-of-flight MS (TOFMS), can provide exceptional selectivity and sensitivity for quantifying the compound in complex mixtures. acs.org Such methods are crucial for detecting and identifying isomers and low-abundance byproducts. acs.org

Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone for structural elucidation. nih.govchemicalbook.com Future developments may involve automated NMR platforms for faster screening of synthetic products. Furthermore, combining experimental data from techniques like X-ray crystallography with computational methods like Density Functional Theory (DFT) can provide deeper insights into the compound's three-dimensional structure and conformation, which is vital for understanding its reactivity and interaction with other molecules. researchgate.net